molecular formula C6H5ClN4O B1459949 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5334-35-0

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

Cat. No.: B1459949
CAS No.: 5334-35-0
M. Wt: 184.58 g/mol
InChI Key: ZEOTVBXCUMNWLS-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core with a chlorine atom at position 6 and a methyl group at position 1. This scaffold is notable for its structural similarity to purine bases, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and nucleobase analogs .

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest . Additionally, this compound has shown interactions with other proteins involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to inhibition of cell proliferation . This compound also triggers apoptosis, or programmed cell death, in cancer cells by activating caspases and other apoptotic pathways . Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets necessary for cell cycle progression . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site . Additionally, the compound modulates gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the urine . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction or inhibition, which may affect the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Biological Activity

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one (CAS No. 5334-35-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6_6H5_5ClN4_4O
  • Molecular Weight : 184.58 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that compounds in this class can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

  • Mechanism of Action :
    • Inhibition of EGFR and VEGFR leads to reduced cancer cell proliferation and migration.
    • Induction of apoptosis in cancer cells has been observed, with specific emphasis on the MCF-7 breast cancer cell line.

Table 1: Summary of Anticancer Activity

CompoundTargetIC50_{50} (µM)Effect
This compoundEGFR/VEGFR0.3 - 24Inhibits proliferation
Phenylpyrazolo[3,4-d]pyrimidine analogsEGFR/VEGFR3 - 10Induces apoptosis

Antiproliferative Activity

The compound has demonstrated significant antiproliferative effects across various cancer cell lines. The mechanism involves cell cycle arrest and subsequent apoptosis.

  • Cell Cycle Analysis :
    • Treatment with the compound resulted in a notable shift in cell cycle phases, particularly increasing the pre-G1 phase indicative of apoptosis.

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their antifungal and antiparasitic activities. The scaffold's versatility allows for modifications that can enhance its biological profile.

Case Studies

A notable study involved the evaluation of multiple pyrazolo[3,4-d]pyrimidine derivatives against various cancer models. Among these, the compound exhibited promising results:

  • Study on MCF-7 Cells :
    • Resulted in significant inhibition of cell migration and induction of apoptosis.
    • Cell cycle analysis indicated arrest at the G1/S phase.
  • In Vivo Studies :
    • Preliminary animal studies have shown reduced tumor sizes when treated with the compound compared to controls.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against the Zika virus. In a structure-activity relationship study, it was shown that 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exhibited significant antiviral activity with an effective concentration (EC50) of approximately 5.1 µM and a cytotoxic concentration (CC50) of 39 µM . This suggests that modifications to its structure can enhance its efficacy against viral infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, showed promising antitumor activity against human breast adenocarcinoma (MCF-7) cell lines. One derivative displayed a half-maximal inhibitory concentration (IC50) of 11 µM, indicating potent anticancer activity .

Table 1: Antiviral Activity of this compound

Compound NameEC50 (µM)CC50 (µM)
This compound5.139

Table 2: Anticancer Activity Against MCF-7 Cell Lines

Compound NameIC50 (µM)
Derivative of this compound11

Case Study 1: Antiviral Research on Zika Virus

In a comprehensive study focused on Zika virus inhibitors, researchers synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. The study concluded that the structural modifications in compounds like this compound could lead to enhanced antiviral activity while maintaining low cytotoxicity levels. The findings underscore the potential of this compound as a lead candidate for further antiviral drug development against Zika virus infections .

Case Study 2: Anticancer Activity Assessment

A series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their anticancer activities against various cancer cell lines. The study found that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cells. The results indicated that these compounds could serve as potential therapeutic agents in breast cancer treatment due to their promising IC50 values and mechanisms of action targeting cancer cell proliferation .

Q & A

Basic Question: What safety protocols are critical when handling 6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidinone?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Closed-toe shoes are mandatory .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. For volatile byproducts, use glove boxes .
  • Waste Disposal: Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for incineration or chemical neutralization .

Basic Question: What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine scaffolds?

Answer:

  • One-Pot Cyclocondensation: Utilize multi-component reactions with substituted aldehydes and thiourea derivatives under reflux in ethanol or acetonitrile. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Halogenation: Introduce chlorine at position 6 using POCl₃ in refluxing conditions (80–100°C). Quench excess reagent with ice-water to isolate crystalline products .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

Answer:

  • Multi-Technique Validation: Cross-validate ¹H/¹³C NMR with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS). For ambiguous NOE effects, perform X-ray crystallography (e.g., CCDC deposition codes in ) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to resolve tautomeric ambiguities .

Advanced Question: How to design biological activity assays for pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Target Selection: Prioritize kinases (e.g., JAK2, EGFR) due to structural mimicry of ATP-binding sites. Use homology modeling (SWISS-MODEL) to predict binding affinity .
  • In Vitro Testing: Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy: Assign aromatic protons via ¹H NMR (DMSO-d₆, 500 MHz; δ 8.2–8.8 ppm for pyrimidine protons) and confirm molecular weight via ESI-MS .

Advanced Question: How can molecular dynamics (MD) simulations optimize binding interactions with target proteins?

Answer:

  • Docking Workflow: Use AutoDock Vina to dock the compound into protein PDB structures (e.g., 4K8X). Set grid boxes around active sites with 1 Å spacing .
  • MD Parameters: Run 100 ns simulations (GROMACS) in explicit solvent. Analyze RMSD and hydrogen-bond persistence to prioritize derivatives with stable binding .

Advanced Question: What strategies improve yield in multi-step syntheses of chloro-substituted derivatives?

Answer:

  • Solvent Optimization: Replace DMF with anhydrous THF to reduce side reactions in nucleophilic substitutions.
  • Catalysis: Employ Pd(PPh₃)₄ (5 mol%) for Suzuki couplings with boronic acids, achieving >80% yields .

Basic Question: How to purify 6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidinone post-synthesis?

Answer:

  • Recrystallization: Dissolve crude product in hot ethyl acetate, filter through Celite®, and cool to −20°C for 12 hours.
  • Column Chromatography: Use silica gel (230–400 mesh) with 3:7 ethyl acetate/hexane. Monitor fractions via UV (254 nm) .

Advanced Question: How to address poor aqueous solubility in cell-based assays?

Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80.
  • Nanoparticle Formulation: Use PLGA encapsulation (oil-in-water emulsion) to enhance bioavailability .

Advanced Question: What structural modifications enhance selectivity in kinase inhibition?

Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve hydrophobic pocket interactions.
  • SAR Studies: Compare IC₅₀ values of methyl vs. isopropyl groups at position 1; isopropyl derivatives show 10-fold higher selectivity for JAK3 .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₆H₆ClN₄O
  • Molecular Weight : 184.6 g/mol .
  • Spectral Data : IR spectra typically show carbonyl absorption bands at ~1680–1708 cm⁻¹, while ¹H-NMR signals for the methyl group appear as singlets near δ 2.43 ppm .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 1-Me, 6-Cl C₆H₆ClN₄O 184.6 Kinase inhibition
6-Chloro-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-Ph, 6-Cl C₁₁H₇ClN₄O 246.65 Antimicrobial agents
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 1-H, 6-Cl C₅H₃ClN₄O 170.56 Nucleobase analogs (e.g., ppG)
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-Cl, 6-Me C₁₂H₉ClN₄ 260.7 Anticancer research

Key Observations :

  • Methyl vs. Phenyl Substitution : The methyl group at position 1 (target compound) enhances metabolic stability compared to bulkier phenyl substituents . Conversely, phenyl derivatives exhibit stronger π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets .
  • Chlorine Position : Chlorine at position 6 (target compound) versus position 4 (e.g., 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) alters electronic properties, impacting reactivity in nucleophilic substitution reactions .

Key Observations :

  • Catalyst Efficiency: The use of Preyssler nanocatalysts (e.g., acidic cesium salts) improves yields (85–90%) and reduces reaction times compared to traditional POCl₃ methods .
  • Microwave Irradiation : Microwave-assisted synthesis (e.g., for antimicrobial derivatives) achieves >80% yields in 15–20 minutes, highlighting its superiority over conventional reflux methods .

Table 3: Antimicrobial Activity of Selected Derivatives

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
This compound 12.5 25
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6.25 12.5
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 25 50

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2,4-dinitrophenyl) exhibit enhanced antimicrobial potency due to increased electrophilicity .
  • Methyl vs. Hydrazinyl Groups : The methyl group (target compound) provides moderate activity, while hydrazinyl derivatives show reduced efficacy, likely due to decreased membrane permeability .

Properties

IUPAC Name

6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOTVBXCUMNWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277266
Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-35-0
Record name 5334-35-0
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Record name 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

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